Lewis Acidity Enhancement over Phenylboronic Acid
The introduction of electron-withdrawing fluorine atoms significantly increases the Lewis acidity of phenylboronic acids [1]. This effect is quantifiable by a lower pKa value. 3,5-Difluoro-2-hydroxyphenylboronic acid has a predicted pKa of 6.54 , compared to the experimentally determined pKa of 8.83 for unsubstituted phenylboronic acid [2]. This increased acidity is a direct result of the 3,5-difluoro substitution pattern, which is further modulated by the ortho-hydroxyl group.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 6.54 ± 0.58 (predicted) |
| Comparator Or Baseline | Phenylboronic acid: 8.83 (experimental, at 25°C) |
| Quantified Difference | Approximately 2.3 log units (more acidic) |
| Conditions | Predicted vs. experimental values in aqueous solution. |
Why This Matters
The significantly lower pKa indicates a more electron-deficient boron center, which is a critical determinant of reactivity in Suzuki-Miyaura couplings, often influencing transmetalation rates and enabling reactions under milder conditions with more challenging substrates.
- [1] Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38-39), 4493-4498. View Source
- [2] ChemicalBook. (n.d.). Phenylboronic acid. Chemical Properties. View Source
